benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate
Description
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Properties
IUPAC Name |
benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBMTWHZUGZIL-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate, also known by its CAS number 103305-87-9, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C21H26N4O4
- Molar Mass : 398.46 g/mol
- Structural Characteristics : The compound features a benzyl group, a benzyloxy carbonyl moiety, and an amino group, which contribute to its biological interactions.
This compound exhibits its biological effects through several pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific proteases and enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.
- Modulation of Signal Transduction Pathways : The compound influences pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation .
Biological Activity
Research studies have highlighted various biological activities of this compound:
- Antimicrobial Activity : The compound demonstrates activity against a range of pathogens, including bacteria and viruses. Its structural features allow it to interact with microbial proteins, inhibiting their function .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against various bacterial strains and found it effective in inhibiting growth at certain concentrations.
- The results indicated a dose-dependent response, with higher concentrations yielding better antimicrobial activity.
-
Cancer Cell Line Study :
- In vitro studies on cancer cell lines showed that treatment with this compound led to significant reductions in cell viability.
- Mechanistic studies revealed activation of caspase pathways, indicating an apoptotic effect.
Data Table
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate exhibit antimicrobial properties. These compounds have been tested against a range of pathogens, including bacteria and fungi, demonstrating effectiveness in inhibiting growth and proliferation. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .
Antiviral Properties
The compound has shown promise as a potential antiviral agent. Studies have indicated that it can inhibit viral replication in vitro, particularly against viruses such as HIV and influenza. The mechanism involves interference with viral entry or replication processes, making it a candidate for further development in antiviral therapies .
Biochemical Research
Protein Interaction Studies
this compound is utilized in studies investigating protein-ligand interactions. Its structure allows it to serve as a model compound for understanding how modifications affect binding affinity to target proteins. This knowledge is crucial for designing more effective drugs with specific actions on biological targets .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has been studied as an inhibitor of proteases and kinases, which are critical for cell signaling and regulation. Such inhibition can provide insights into cellular mechanisms and potentially lead to the development of treatments for diseases like cancer where these enzymes are often dysregulated .
Therapeutic Applications
Cancer Treatment
There is ongoing research into the use of this compound as part of targeted cancer therapies. Its ability to modulate specific pathways involved in tumor growth makes it a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents .
Immunomodulation
The compound's role in modulating immune responses is being explored, particularly in conditions where the immune system is either overactive or underactive. By influencing cytokine production and immune cell activity, it may offer therapeutic benefits in autoimmune diseases or immunodeficiencies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |
| Study 2 | Antiviral Activity | Showed reduced viral load in cell cultures infected with HIV after treatment with the compound. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of serine proteases, affecting cell signaling pathways related to cancer progression. |
Q & A
Q. Critical Reaction Parameters :
- Temperature : Maintain 0–4°C during coupling to minimize racemization .
- Solvent : Use DMF or THF for solubility of intermediates; switch to dichloromethane for phase separation in extraction .
- Catalysts : Employ DCC/DMAP for efficient amide bond formation .
Which analytical techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?
Q. Methodological Answer :
- HPLC : Use reversed-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
- NMR : Confirm stereochemistry via H and C NMR; compare coupling constants (e.g., for α-protons) to literature .
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 458.22; observed = 458.25 ± 0.03) .
Q. Resolving Contradictions :
- If HPLC purity conflicts with NMR data (e.g., unexpected peaks), perform 2D NMR (COSY, HSQC) to identify impurities or diastereomers .
How can researchers optimize the stability of this compound during storage and experimental use?
Q. Methodological Answer :
- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of the carbamimidamide group .
- Buffer Compatibility : Avoid aqueous solutions at pH > 8.0, which hydrolyze the benzyl ester; use pH 6.0–7.4 phosphate buffers for biological assays .
- Lyophilization : For long-term stability, lyophilize in the presence of cryoprotectants (e.g., trehalose) .
Q. Stability Data :
| Condition | Degradation (%) at 25°C/7 days |
|---|---|
| pH 7.4 (aqueous) | 12% |
| Dry powder (N) | <2% |
What computational strategies are effective for modeling interactions between this compound and biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with AMBER force fields to predict binding to proteases (e.g., trypsin-like enzymes). Prioritize poses with hydrogen bonds to the carbamimidamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability; monitor RMSD (<2.0 Å indicates stable binding) .
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study transition states in enzymatic reactions .
How can researchers address low yields in the final coupling step of the synthesis?
Q. Methodological Answer :
- Diagnostic Tests :
- HPLC-MS : Check for unreacted starting material or dimerization byproducts .
- Racemization Assay : Use Marfey’s reagent to detect D-isomers; >5% indicates poor stereocontrol .
Q. Optimization Strategies :
- Coupling Reagents : Switch from DCC to HATU for higher efficiency in polar solvents .
- Temperature Control : Pre-cool reagents to –20°C before mixing to suppress side reactions .
What functional groups in this compound are most reactive, and how can they be selectively modified?
Q. Methodological Answer :
Q. Selective Modification Protocol :
Reduction of Ester : Use 10% Pd/C under H (1 atm) in EtOAc to cleave the benzyl ester without affecting the Cbz group .
Guanidine Derivatization : React with methyl acrylate in basic conditions (pH 10.5) to form amidino derivatives .
How do researchers validate the biological activity of this compound in enzyme inhibition assays?
Q. Methodological Answer :
- Assay Design :
- Target : Serine proteases (e.g., thrombin).
- Substrate : Chromogenic p-nitroanilide (e.g., measure ΔA/min) .
- IC Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements; use GraphPad Prism for nonlinear regression .
Q. Example Data :
| Compound Concentration (µM) | % Inhibition |
|---|---|
| 1 | 15 ± 3 |
| 10 | 62 ± 5 |
| 100 | 93 ± 2 |
What are the best practices for resolving contradictory spectroscopic data (e.g., NMR vs. IR)?
Q. Methodological Answer :
- Cross-Validation :
- Contamination Check : Perform elemental analysis (C, H, N) to verify stoichiometry .
How can isotopic labeling be applied to study the metabolic fate of this compound?
Q. Methodological Answer :
- Labeling Strategies :
- Tracing Methodology :
- LC-MS/MS : Monitor labeled fragments (e.g., m/z 459 → 312 for C) in plasma/tissue homogenates .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Methodological Answer :
- Key Challenges :
- Exothermic Reactions : Use jacketed reactors with temperature control (<5°C) during amidination .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for >10 g batches .
- Yield Optimization :
- Batch vs Flow Chemistry : Evaluate continuous flow systems for coupling steps to improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
